molecular formula C9H19NO2 B3054024 3-(Dipropylamino)propanoic acid CAS No. 57724-25-1

3-(Dipropylamino)propanoic acid

Cat. No.: B3054024
CAS No.: 57724-25-1
M. Wt: 173.25 g/mol
InChI Key: OMEAIFQIIGBCPE-UHFFFAOYSA-N
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Description

3-(Dipropylamino)propanoic acid is a organic compound featuring a propanoic acid backbone substituted with a dipropylamino functional group. This structure classifies it as an N,N-dialkyl amino acid, making it a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The molecule contains both a basic tertiary amine and a carboxylic acid, allowing it to participate in a wide range of chemical reactions. The propyl chains on the nitrogen atom influence the compound's lipophilicity and steric properties, which can be critical for designing molecules with specific target interactions or physicochemical characteristics. Researchers may utilize this compound in the development of pharmaceutical candidates, as a precursor for synthesizing more complex molecules, or in the study of structure-activity relationships (SAR). Similar N-alkyl and N,N-dialkyl amino acid derivatives are frequently employed in the creation of peptidomimetics, catalysts, and ionic liquids. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the material appropriately using personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dipropylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-6-10(7-4-2)8-5-9(11)12/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEAIFQIIGBCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326020
Record name 3-(dipropylamino)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50326020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57724-25-1
Record name NSC522668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(dipropylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Propanoic Acid Derivatives in Chemical Sciences

Propanoic acid, a naturally occurring carboxylic acid, and its derivatives are significant compounds within the realm of chemical sciences. ontosight.aiwikipedia.org These derivatives are characterized by a propanoic acid backbone that has been modified, leading to a diverse range of chemical structures and properties. ontosight.ai The basic structure of propanoic acid is a three-carbon chain with a carboxyl group (-COOH). drugbank.com Derivatives are formed by substitutions or reactions at various points on this backbone, leading to esters, amides, and other modified forms. wikipedia.orgresearchgate.net

The versatility of the propanoic acid scaffold allows for the synthesis of compounds with a wide array of applications. They are utilized as preservatives in the food and feed industries due to their ability to inhibit the growth of mold and some bacteria. ontosight.aiwikipedia.orgresearchgate.net In the pharmaceutical sector, propanoic acid derivatives are integral to the development of various drugs. ontosight.ainih.gov Furthermore, they serve as intermediates in the production of polymers, such as cellulose-acetate-propionate, and are used in the manufacturing of pesticides and cosmetics. wikipedia.orgresearchgate.net The esters of propanoic acid are known for their fruit-like odors and find use as solvents and artificial flavorings. wikipedia.org

The chemical and physical properties of propanoic acid derivatives are dictated by their specific molecular structures. For instance, the introduction of different functional groups can alter a derivative's solubility, stability, and reactivity. ontosight.ai Research into these derivatives often focuses on understanding how their structure correlates with their function, paving the way for the design of new compounds with tailored properties for specific applications. ontosight.ainih.gov

Contextualization of Amino Acid Analogues in Organic and Medicinal Chemistry Research

Amino acid analogues, also known as unnatural amino acids (UAAs), are a cornerstone of modern organic and medicinal chemistry. researchgate.netacs.org Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, UAAs possess modified structures. These modifications can include alterations to the side chain, the backbone, or the stereochemistry of the amino acid. researchgate.net This structural diversity provides a powerful toolkit for chemists to design molecules with novel functions and improved properties. researchgate.netacs.org

In medicinal chemistry, amino acid analogues are instrumental in the development of new therapeutic agents. nih.govacs.org They are often incorporated into peptides to create peptidomimetics, which mimic the structure and function of natural peptides but have enhanced stability, bioavailability, and target selectivity. nih.govacs.org The use of UAAs can overcome some of the limitations of natural peptide-based drugs, such as their rapid degradation in the body. researchgate.net Clinically approved drugs like baclofen (B1667701) and gabapentin (B195806) are examples of the successful application of amino acid analogues. nih.govacs.org

The synthesis of amino acid analogues is a significant area of research in organic chemistry. researchgate.net Chemists are continually developing new methods to create these complex molecules with high precision and efficiency. acs.org The unique three-dimensional structures of UAAs make them valuable as chiral ligands in asymmetric catalysis and as building blocks for the synthesis of complex natural products and other biologically active molecules. researchgate.netresearchgate.net Their ability to form specific, stable structures has also led to their use in materials science for the creation of novel polymers and self-assembling systems. researchgate.net

Significance of the 3 Dipropylamino Propanoic Acid Scaffold for Scientific Inquiry

Established Synthetic Routes to this compound

The synthesis of this compound is most directly achieved through the reaction of its core precursors: dipropylamine (B117675) and a propanoic acid derivative.

Reaction Pathways Involving Propanoic Acid Derivatives and Dipropylamine

The most prominent and established pathway for the synthesis of 3-(dialkylamino)propanoic acids is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.comyoutube.com In the case of this compound, this involves the nucleophilic addition of dipropylamine to an acrylic acid derivative.

This reaction is analogous to the synthesis of similar β-amino acids, such as the reaction of 4-aminophenol (B1666318) with acrylic acid in water at reflux to yield N-(4-hydroxyphenyl)-β-alanine. mdpi.com The general mechanism involves the amine's lone pair of electrons attacking the β-carbon of the acrylic acid, which is rendered electrophilic by the conjugated carbonyl group. youtube.com A subsequent proton transfer results in the final β-amino acid product.

A typical reaction scheme for this synthesis is as follows:

Scheme 1: Proposed Synthesis of this compound via Michael Addition

Generated code

The reaction can be carried out with acrylic acid itself or with its esters, such as methyl acrylate, followed by hydrolysis to obtain the carboxylic acid. mdpi.com The use of amines as nucleophiles in Michael additions is a well-established method for forming carbon-nitrogen bonds. youtube.com

Table 1: Reactants and Conditions for the Proposed Synthesis
Reactant/Reagent Role Rationale/Reference
Acrylic Acid or EsterMichael AcceptorProvides the three-carbon propanoic acid backbone. mdpi.comontosight.ai
DipropylamineNucleophileThe secondary amine adds to the activated alkene. youtube.comsigmaaldrich.com
Water or AlcoholSolventA protic solvent facilitates the reaction and proton transfer steps. youtube.commdpi.com
Heat (Reflux)ConditionOften used to increase the reaction rate. mdpi.com

General Synthetic Strategies for Related β-Amino Propanoic Acid Analogues

The synthesis of β-amino propanoic acid analogues is not limited to the direct Michael addition and can involve a variety of sophisticated chemical transformations. These strategies are crucial for creating a diverse range of derivatives with specific functionalities.

Multi-Step Synthetic Sequences from Precursor Molecules

Complex β-amino propanoic acid derivatives are often assembled through multi-step synthetic sequences. These routes allow for precise control over stereochemistry and the introduction of various functional groups. An example of a complex molecule containing a propanoate moiety is dabigatran, where ethyl-3-(pyridin-2-ylamino)propanoate serves as a key intermediate that is further elaborated through a series of reactions, including amide bond formation and reduction of a nitro group. wipo.int Such sequences demonstrate how a basic propanoic acid scaffold can be built upon to create complex pharmaceutical compounds.

Amine-Coupling Reactions in Compound Synthesis

The carboxylic acid functionality of β-amino propanoic acids is a versatile handle for further modification, most commonly through the formation of amide bonds. This amine-coupling reaction is one of the most widely used reactions in medicinal chemistry. mdpi.com The process typically involves activating the carboxylic acid using a coupling reagent to facilitate its reaction with an amine. Common coupling systems include carbodiimides like N,N′-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt). youtube.com These methods allow for the synthesis of a vast array of amide derivatives from a single β-amino propanoic acid precursor.

Esterification and Hydrazinolysis Techniques for Derivative Preparation

Esterification of the carboxylic acid group is another fundamental transformation. For instance, 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid can be esterified using an excess of methanol (B129727) with a catalytic amount of sulfuric acid to yield the corresponding dimethyl ester. mdpi.com This esterification not only serves as a method for protecting the carboxylic acid but also activates it for subsequent reactions.

The resulting esters can then be converted into other important derivatives. A key example is hydrazinolysis, where the ester is treated with hydrazine (B178648) (N₂H₄). This reaction replaces the alkoxy group with a hydrazide (-NHNH₂) group. For example, the dimethyl ester mentioned above can undergo hydrazinolysis in propan-2-ol under reflux to produce the corresponding dihydrazide. mdpi.com These hydrazides are valuable intermediates for synthesizing more complex molecules like hydrazones. nih.gov

Oxidation and Reduction Reactions in the Synthesis of Propanoic Acid Scaffolds

Oxidation and reduction reactions are fundamental to the synthesis of the building blocks required for propanoic acid scaffolds. The industrial production of propanoic acid itself can be achieved through the oxidation of propionaldehyde. quora.com

Conversely, reduction reactions are critical for preparing the amine components. For example, dipropylamine can be synthesized via the hydrogenation of propionitrile. A more elaborate industrial process involves a two-step hydrogenation of acrylonitrile (B1666552) to produce dipropylamine with high yield. google.com These redox reactions provide the essential precursors that are then combined to form the final β-amino propanoic acid structure.

Table 2: Summary of General Synthetic Strategies for β-Amino Propanoic Acid Analogues
Strategy Description Key Intermediates/Products Typical Reagents Reference(s)
Multi-Step Synthesis Building complex molecules from simpler precursors in a sequential manner.Elaborated propanoate derivativesVarious, depending on the target molecule wipo.int
Amine-Coupling Formation of an amide bond from the carboxylic acid and an amine.Amide derivativesEDC, DCC, HATU, HOBt youtube.commdpi.com
Esterification Conversion of the carboxylic acid to an ester.Carboxylic esters (e.g., methyl or ethyl esters)Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) mdpi.com
Hydrazinolysis Conversion of an ester to a hydrazide.HydrazidesHydrazine (N₂H₄) mdpi.comnih.gov
Oxidation/Reduction Synthesis of precursors via redox reactions.Aldehydes, Carboxylic Acids, AminesOxidants (for acids), Reducing agents (e.g., H₂/catalyst for amines) quora.comgoogle.com

Asymmetric Synthesis Approaches for Chiral Propanoic Acid Analogues

The production of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While direct asymmetric synthesis routes for this compound are not extensively documented in publicly available literature, several established methods for synthesizing chiral β-amino acids can be applied. The primary strategies include chiral resolution of a racemic mixture and, by analogy, asymmetric synthesis using chiral auxiliaries or catalysts.

Chiral Resolution

A common and practical approach to obtaining single enantiomers of a chiral acid is through the resolution of a racemic mixture. libretexts.org This process involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction creates a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org

Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to protonate the carboxylate and remove the chiral resolving agent. libretexts.orglibretexts.org

Commonly Used Chiral Resolving Agents for Acids:

Resolving AgentType
BrucineChiral Base
StrychnineChiral Base
QuinineChiral Base
(R)-1-PhenylethanamineChiral Base
(+)-Tartaric acidChiral Acid
(-)-Malic acidChiral Acid
(-)-Mandelic acidChiral Acid
(+)-Camphor-10-sulfonic acidChiral Acid

This table presents common chiral resolving agents used for the separation of racemic acids and bases. libretexts.orglibretexts.org

For this compound, which is a base due to the tertiary amine, chiral acids like (+)-tartaric acid or (-)-mandelic acid would be suitable resolving agents. libretexts.org The choice of the specific resolving agent often depends on the ease of crystallization and separation of the resulting diastereomeric salts.

Asymmetric Synthesis Using Chiral Auxiliaries

Another powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The chiral auxiliary then directs a subsequent diastereoselective reaction, leading to the formation of a new stereocenter with a high degree of stereocontrol. Finally, the chiral auxiliary is removed to yield the desired enantiomerically enriched product.

For instance, a method has been described for the asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acids, which are components of renin inhibitors. nih.gov The key step in this synthesis is the diastereoselective alkylation using a chiral oxazolidinone auxiliary attached to the substrate. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral 3-(dialkylamino)propanoic acid derivatives.

Advanced Synthetic Methodologies for Optimizing Yield and Purity

Optimizing the yield and purity of the final product is a critical aspect of chemical synthesis, particularly for industrial applications. While specific advanced methodologies for this compound are not detailed in the available literature, principles from related syntheses can be applied to enhance its production.

A study on the preparation of N,N'-dimethyl-3,3'-dithiodipropionamide (DDDA) from 3,3'-dithiopropionic acid methyl ester and monomethylamine highlights key parameters for optimizing yield and minimizing impurities. google.com The reaction temperature was found to be a crucial factor.

Effect of Reaction Temperature on Yield and Impurity:

ExampleReaction TemperatureYield of DDDAImpurity (MMAP) Content
1 (Modified)≤ 10°C74%600 ppm
225°C to 30°C91%30 ppm
325°C to 30°C (with methanol)92%5 ppm

This table illustrates the impact of reaction temperature on the yield and impurity profile in the synthesis of a related amide. google.com

As shown in the table, maintaining the reaction temperature between 25°C and 30°C significantly improved the yield of the desired product and drastically reduced the formation of the N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity. google.com The use of a polar solvent like methanol also contributed to a higher yield and lower impurity levels. google.com These findings suggest that careful control of reaction parameters, particularly temperature and solvent choice, is essential for optimizing the synthesis of related propanoic acid derivatives like this compound.

Furthermore, the use of solid-phase synthesis techniques can offer advantages in terms of purification and yield. For example, a high-yielding solid-phase synthesis of 3'- and 5'-modified DNA analogues with aminoacyl appendages has been reported. nih.gov This methodology utilizes a controlled pore glass support, which can reduce side reactions and simplify the purification process. nih.gov

Control of Impurity Profiles During Synthesis of Propanoic Acid Compounds

The control of impurities is a critical quality attribute in the synthesis of any chemical compound, especially those intended for pharmaceutical use. Impurities can arise from starting materials, side reactions, or degradation of the product.

In the synthesis of N,N′-dimethyl-3,3′-dithiodipropionamide, the formation of the impurity N-methyl-3-(N-methylamino)-propionamide (MMAP) was a significant issue. google.com The patent describing this synthesis details that controlling the reaction temperature was a fundamental method to inhibit the production of this impurity. google.com Specifically, increasing the reaction temperature from ≤10°C to a range of 25°C to 30°C led to a dramatic decrease in MMAP formation, from 600 ppm down to as low as 5 ppm. google.com

This example underscores the importance of process understanding and control in minimizing impurity formation. For the synthesis of this compound, potential impurities could include unreacted starting materials (dipropylamine and a suitable acrylic acid derivative), products of side reactions (e.g., polymerization of the acrylate), or byproducts from the workup and purification steps.

To control the impurity profile, the following strategies can be employed:

High-Purity Starting Materials: Ensuring the purity of the initial reactants is the first step in minimizing impurities in the final product.

Optimization of Reaction Conditions: As demonstrated, parameters such as temperature, reaction time, and stoichiometry of reactants should be carefully optimized to favor the desired reaction pathway and minimize side reactions.

Effective Purification Methods: The choice of purification method is crucial. Techniques like distillation, crystallization, and chromatography can be used to remove specific impurities. For instance, a purification step involving an ion exchange resin was mentioned as a way to remove the MMAP impurity in the synthesis of DDDA, although optimizing the reaction conditions was a more economical approach. google.com

In-Process Controls: Monitoring the reaction progress and impurity formation at various stages can help in identifying and controlling potential issues before they impact the final product quality.

Exploration of the Mechanism of Action for this compound at the Biological System Level

While specific mechanistic studies targeting this compound are not extensively detailed in available literature, the biological activity of its parent compound, propanoic acid (also known as propionic acid), provides foundational insights. In biological systems, propanoic acid is typically metabolized by being converted into propionyl coenzyme A (propionyl-CoA). drugbank.com This molecule is a key intermediate in cellular metabolism. In most vertebrates, propionyl-CoA is carboxylated to form D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. drugbank.com A vitamin B12-dependent enzyme subsequently catalyzes the rearrangement of L-methylmalonyl-CoA into succinyl-CoA, an intermediate that directly enters the citric acid cycle (Krebs cycle) for energy production. drugbank.com

Propanoic acid's well-documented antimicrobial and preservative properties stem from this metabolic pathway. drugbank.com In microorganisms, the metabolic fate of propionates can vary, leading to different inhibitory effects. These mechanisms can involve competition with acetate (B1210297) in the acetokinase system, blockage of pyruvate's conversion to acetyl-CoA, and interference with the synthesis of pantothenic acid, a component of coenzyme A. drugbank.com Some studies also suggest that the antifungal activity of propionic acid may arise from the accumulation of propionyl-CoA, which in turn inhibits glucose metabolism in certain fungal species. drugbank.com In the human body, propanoic acid is generally metabolized efficiently as part of normal fatty acid processing. drugbank.com

Receptor Modulation and Neurotransmitter System Interactions of Analogues

Analogues of this compound have been investigated for their ability to modulate various receptor and neurotransmitter systems.

Research into propanoic acid itself has demonstrated its potential to interfere with neurotransmitter systems. nih.gov Glutamate and gamma-aminobutyric acid (GABA) are the primary excitatory and inhibitory neurotransmitters, respectively, in the central nervous system. nih.gov Studies in hamsters have shown that administration of propionic acid can significantly alter the levels of these and other neurotransmitters in the brain. nih.gov

Specific propanoic acid derivatives have been designed to target particular receptors with high affinity and selectivity. For instance, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues were synthesized and evaluated as antagonists for the prostaglandin (B15479496) E receptor subtype 3 (EP3). nih.gov These compounds were assessed for their binding affinity to EP1-4 receptors, demonstrating the potential for targeted receptor modulation through structural modification of the propanoic acid scaffold. nih.gov

In the realm of dopamine (B1211576) receptor modulation, peptidomimetics of l-prolyl-l-leucyl-glycinamide (PLG) incorporating a γ-lactam structure have been synthesized. researchgate.net These analogues were tested for their ability to modulate dopamine D2 receptors by enhancing the binding of agonists. researchgate.netumn.edu The introduction of different hydrophobic moieties to the lactam ring, which mimics the leucyl residue of PLG, was found to influence the dopamine receptor modulating activity. researchgate.net

Furthermore, a propofol (B549288) analogue incorporating a photoisomerizable azobenzene (B91143) group has been developed for the photoregulation of GABA(A) receptors. nih.gov This compound acts as an allosteric modulator, where its trans isomer potentiates the GABA-elicited response and can directly activate the receptor, an effect that is diminished with the cis isomer. nih.gov This demonstrates that propanoic acid-related structures can be engineered to achieve precise, external control over receptor activity. nih.gov

Enzyme Interaction and Inhibition Studies of Propanoic Acid Derivatives

Derivatives of propanoic acid are a significant class of compounds studied for their interactions with and inhibition of various enzymes. Aryl propionic acid derivatives, a well-known family of non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects by suppressing prostaglandin biosynthesis through the inhibition of the cyclooxygenase (COX) enzyme. orientjchem.org

Recent research has expanded the scope of enzyme inhibition studies to other targets. Propionic acid derivatives featuring a 5-tetrahydroisoquinoline (THIQ) core have been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). nih.gov One such compound demonstrated significant inhibitory activity (IC₅₀ = 16.0 nM) and tight binding affinity to Keap1 (K_d_ = 3.07 nM), highlighting its potential in targeting oxidative stress-related pathways. nih.gov

Other carboxylic acid derivatives have been investigated as inhibitors of rotamase enzymes, which are implicated in protein folding and have been explored as targets for neurodegenerative disorders. google.com

Thiol-dependent enzymes, which feature a critical cysteine residue in their active site, are key targets for therapeutic intervention in various diseases. nih.gov Propanoic acid derivatives containing a mercapto (thiol) group have been developed as inhibitors for this class of enzymes.

One study focused on creating a triple inhibitor for three zinc metallopeptidases involved in cardiovascular regulation: neprilysin (NEP), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme (ECE-1). nih.gov The lead compound, a mercapto-propionylamino-propionic acid derivative, was optimized to improve its pharmacological activity, resulting in a potent inhibitor of these thiol-dependent vasopeptidases. nih.gov

The broader field of fatty acid biosynthesis has also been a focus. The condensing enzymes FabF and FabH, which are crucial for bacterial fatty acid synthesis, are inhibited by natural products like platensimycin (B21506) and platencin (B21511). nih.gov Docking studies revealed that the carboxylic acid groups of these inhibitors form key hydrogen bonds with histidine residues in the active site of the enzymes. nih.gov Structure-activity relationship (SAR) studies on other synthetic inhibitors have shown that a carboxylic acid function is often more favorable for inhibitory activity against these enzymes than an amide group. nih.gov

The table below summarizes the inhibitory activities of selected propanoic acid derivatives against various enzymes.

Compound/Derivative ClassTarget Enzyme/ProteinActivity (IC₅₀)Reference
5-THIQ Propionic Acid Derivative (Compound 56)Keap1-Nrf2 PPI16.0 nM nih.gov
2-Aminothiazole Derivative (Compound 6a)FabH2.4 µM nih.gov
Mercapto-propionylamino-propionic acid analogueNEP, ACE, ECE-1Nanomolar potency (NEP, ACE) nih.gov

Impact on Cellular Processes and Biochemical Pathways from Analogue Research

Research on propanoic acid and its analogues has revealed significant impacts on various cellular processes and biochemical pathways. As a short-chain fatty acid, propanoic acid is a key player in cellular energy metabolism, ultimately entering the citric acid cycle via its conversion to succinyl-CoA. drugbank.com

Beyond its metabolic role, elevated levels of propionic acid have been shown to induce changes in the central nervous system. nih.gov Studies on adolescent rodents demonstrated that propionic acid administration led to a decrease in social motivation. nih.gov At the cellular level, morphological analysis of the amygdala revealed a reduction in neuron number and an increase in glial cells. nih.gov Electron microscopy detected signs of apoptosis and chromatolysis in some neurons, along with the activation of astrocytes and microglia, indicating a significant neuroinflammatory and neurotoxic impact. nih.gov

Derivatives of propanoic acid can also be designed to modulate specific cellular pathways. For example, inhibitors of the Keap1-Nrf2 protein-protein interaction activate the Nrf2-mediated cytoprotective response, a key pathway for defending against oxidative stress. nih.gov This demonstrates how modifying the propanoic acid structure can direct its activity towards specific molecular targets to influence complex cellular processes.

Comparative Mechanistic Analyses of Related Propanoic Acid Compounds

Comparative analyses of related propanoic acid compounds reveal how structural modifications influence their mechanism of action and biological effects.

In the context of antimicrobial activity, different derivatives exhibit varied mechanisms and potencies. The parent propanoic acid inhibits microbial growth by disrupting metabolic pathways related to energy production and synthesis of essential molecules like pantothenic acid. drugbank.com In contrast, newly synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi, including MRSA and Candida auris. nih.gov Structure-activity relationship studies of these compounds showed that the introduction of a dimethylamino substituent resulted in a complete loss of activity, whereas certain heterocyclic hydrazone derivatives displayed the most potent effects, underscoring the critical role of specific functional groups. nih.gov Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com

The therapeutic action of aryl propionic acid NSAIDs is primarily attributed to the (S)-enantiomer, which is responsible for both the anti-inflammatory effects and some adverse side effects through COX enzyme inhibition. orientjchem.org This stereospecificity is a key point of comparison.

In the realm of enzyme inhibition, the structural features of propanoic acid derivatives determine their target specificity and potency. For instance, in the inhibition of fatty acid biosynthesis enzyme EcFabH, SAR studies showed that halogen atoms on the aromatic ring and a carboxylic acid function (versus an amide) were favorable modifications for enhanced activity. nih.gov In contrast, for inhibitors of vasopeptidases, a thiol group is a key feature for interacting with the zinc atom in the active site of these metalloproteases. nih.gov

The table below provides a comparative overview of the biological activities of different classes of propanoic acid derivatives.

Derivative ClassPrimary Biological ActivityKey Mechanistic FeatureReference
Propanoic AcidAntimicrobialMetabolic interference (e.g., CoA synthesis) drugbank.com
3-((4-Hydroxyphenyl)amino)propanoic AcidsAntimicrobial (Broad-spectrum)Structure-dependent; specific substituents are critical for activity. nih.gov
Aryl Propionic Acids (NSAIDs)Anti-inflammatory(S)-enantiomer inhibits COX enzymes. orientjchem.org
Thiol-containing Propanoic AcidsVasopeptidase InhibitionThiol group coordinates with zinc in the enzyme active site. nih.gov
5-THIQ Propionic Acid DerivativesNrf2 ActivationInhibition of Keap1-Nrf2 protein-protein interaction. nih.gov

Computational and Theoretical Studies on Reaction Mechanisms and Binding Affinities

Computational and theoretical chemistry have become indispensable tools for understanding the reaction mechanisms, binding affinities, and structure-activity relationships of propanoic acid derivatives.

Binding Affinity and Docking Studies: Molecular docking studies have been crucial in elucidating how inhibitors interact with their target enzymes. For example, in the study of fatty acid biosynthesis inhibitors, docking simulations showed that the carboxylic acid groups of platensimycin and platencin form specific hydrogen bonds with key histidine residues (His303 and His310) in the active site of the E. coli FabF enzyme. nih.gov Such studies help rationalize observed SAR data and guide the design of more potent inhibitors. nih.gov

Reaction Mechanism Studies: Density Functional Theory (DFT) is frequently employed to investigate reaction mechanisms. For instance, the hydroarylation of 3-(furan-2-yl)propenoic acids was studied using NMR and DFT, which suggested that O,C-diprotonated forms of the furan (B31954) acids act as the reactive electrophilic species in the transformation. mdpi.com In another example, DFT computations were used to study the deaggregation of lithium diisopropylamide (LDA), a related amine compound, revealing multiple structurally distinct minima and transition state barriers that are consistent with experimental observations. nih.gov These theoretical approaches provide a molecular-level understanding of reaction pathways that are difficult to probe experimentally. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of compounds with their biological activity. A study on a series of propionic acid derivatives used QSAR to build a model for predicting antimicrobial activity. researchgate.net The resulting linear regression model successfully correlated the antimicrobial potency (pMIC) with a topological descriptor (valence molecular connectivity index, ¹χv), demonstrating the utility of computational models in predicting the biological effects of new derivatives. researchgate.net

These computational methods provide powerful predictive and explanatory frameworks that complement experimental research, accelerating the discovery and optimization of new propanoic acid-based compounds. nih.govmdpi.comresearchgate.net

Structure Activity Relationship Sar Studies for 3 Dipropylamino Propanoic Acid and Its Derivatives

Fundamental Principles of SAR in the Context of Propanoic Acid Chemistry

Structure-Activity Relationship (SAR) is a concept that links the chemical structure of a molecule to its biological activity. In the context of propanoic acid chemistry, SAR studies are crucial for developing compounds with enhanced efficacy and selectivity. orientjchem.org The propanoic acid backbone, a three-carbon carboxylic acid, serves as a versatile scaffold. Key structural features that are often manipulated in SAR studies include the carboxylic acid group, substitutions on the amino group, and the length and branching of alkyl chains. orientjchem.orgnih.gov

Systematic Analysis of Structural Modifications and Their Research Implications

The systematic modification of the 3-(dipropylamino)propanoic acid structure has provided valuable insights into its molecular function. These studies often involve the synthesis of a series of related compounds where one part of the molecule is varied at a time.

The carboxylic acid group (-COOH) is a critical functional group in many biologically active molecules, including this compound. researchgate.netwiley-vch.de At physiological pH, this group is typically ionized to a carboxylate anion (-COO-), which can participate in strong ionic interactions, or salt bridges, with positively charged residues like arginine or lysine (B10760008) on a target protein. wikipedia.org It can also act as a hydrogen bond acceptor. wikipedia.org

The importance of the carboxylic acid moiety is often demonstrated by creating bioisosteres, which are functional groups with similar physical and chemical properties. For example, replacing the carboxylic acid with a tetrazole or a 3-hydroxyisoxazole can sometimes retain or even improve activity, suggesting that the acidic character and the ability to form specific interactions are key. wiley-vch.de The conversion of the carboxylic acid to an ester or an amide generally leads to a significant change in properties, as it removes the negative charge and alters the hydrogen bonding capacity, which can impact pharmacokinetic properties like cell membrane permeability. wiley-vch.de

Table 1: Impact of Carboxylic Acid Moiety Modifications on Biological Activity
ModificationRationaleGeneral Impact on ActivityPotential Interaction Change
Esterification (e.g., -COOCH3)Increases lipophilicity, removes negative charge.Often reduces direct receptor binding but can create a prodrug.Loss of ionic bonding, gain of hydrophobic interactions.
Amidation (e.g., -CONH2)Introduces hydrogen bond donor/acceptor capabilities, neutral charge.Can alter binding mode and selectivity. wiley-vch.deReplaces ionic bond with hydrogen bonds.
Bioisosteric Replacement (e.g., Tetrazole)Mimics the acidic and steric properties of the carboxylic acid. wiley-vch.deMay maintain or enhance activity by improving metabolic stability or binding. wiley-vch.deMaintains key acidic interactions.

The nature of the substituents on the amino group plays a pivotal role in defining the pharmacological profile of 3-aminopropanoic acid derivatives. nih.gov In this compound, the two propyl groups contribute to the lipophilicity and steric bulk of the molecule.

Research has shown that varying the substituents on the nitrogen atom can significantly affect a compound's activity and selectivity. For instance, studies on antagonists for the LFA-1/ICAM-1 interaction have identified novel (S)-substituted heteroaryl-bearing α-amino acids as effective replacements for other moieties. nih.gov The size and nature of these substituents are critical. Small alkyl groups on the tertiary amine can lead to agonist activity at certain receptors. imperfectpharmacy.in The introduction of aromatic or bulky alkyl groups can alter the binding affinity and can sometimes convert an agonist into an antagonist. The basicity of the amino group, which is influenced by its substituents, is also a key factor in its ability to form ionic bonds with acidic residues on a biological target.

Increasing the length of the alkyl chains generally increases lipophilicity, which can enhance binding to hydrophobic pockets on a receptor or enzyme. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or reduced solubility. Branching of the alkyl chains, for example, using isopropyl instead of n-propyl groups, can also have a significant impact. Branching can increase steric bulk and may lead to more specific interactions with the target, potentially increasing selectivity. For instance, in some systems, methyl and isopropyl substitutions have been found to be significant for activity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in determining biological activity. nih.gov Many biological targets, such as receptors and enzymes, are chiral, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a drug molecule.

For derivatives of 3-aminopropanoic acid, the introduction of a chiral center, for example, by substitution on the carbon backbone, can lead to enantiomers with markedly different pharmacological properties. nih.gov One enantiomer may bind with high affinity to a receptor, while the other may have low or no affinity, or even bind to a different target altogether. For example, in a series of cyclopentane (B165970) GABA analogues, the resolved isomers of 4-aminocyclopent-1-ene-carboxylic acid showed great specificity for either GABA receptors or GABA uptake sites. nih.gov Specifically, the (+)-(4S) isomer was a potent GABA agonist, while the (-)-(4R) isomer was a selective inhibitor of GABA uptake. nih.gov This highlights the importance of evaluating individual stereoisomers to understand the true pharmacological profile of a chiral compound.

Table 2: Stereoselectivity in Aminocyclopentane Carboxylic Acid Derivatives nih.gov
CompoundStereochemistryPrimary ActivityRelative Potency
4-aminocyclopent-1-ene-carboxylic acid(+)-(4S)GABAA Receptor Agonist~600 times more active than (-)-4R isomer at the receptor.
(-)-(4R)GABA Uptake InhibitorSelective for uptake inhibition.

The introduction of aromatic and heterocyclic rings into the structure of 3-aminopropanoic acid derivatives can dramatically alter their functionality. mdpi.commdpi.com These ring systems can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, which can significantly enhance binding affinity and selectivity. researchgate.net

For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the incorporation of heterocyclic substituents like furan (B31954) or thiophene (B33073) was shown to enhance antimicrobial activity. mdpi.com Specifically, a compound with a 2-furyl ring displayed improved efficacy against certain bacterial strains. mdpi.com Similarly, the introduction of a phenyl group with a nitro substitution led to enhanced activity against a broader range of bacteria. mdpi.com These findings underscore the potential of using aromatic and heterocyclic scaffolds to fine-tune the biological properties of 3-aminopropanoic acid derivatives for various therapeutic applications, including the development of novel anticancer and antioxidant agents. mdpi.comresearchgate.netnih.gov

SAR in Modulating Specific Research-Oriented Biological Activities of Derivatives

There is a lack of specific research data detailing the structure-activity relationships for derivatives of this compound in modulating particular biological activities. General SAR studies on related N-substituted β-alanine derivatives suggest that the nature of the substituent on the nitrogen atom can significantly influence activity at GABA transporters. For instance, the introduction of bulky or lipophilic groups can alter the affinity and selectivity for different transporter subtypes. However, without specific experimental data on a series of this compound derivatives, it is not possible to construct a detailed SAR profile.

Computational Approaches and Predictive Modeling in SAR Analysis

Similarly, there are no specific published computational studies or predictive models for the SAR analysis of this compound and its derivatives. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for understanding how a molecule interacts with its biological target and for predicting the activity of novel derivatives. Such studies have been performed on other classes of GABA transporter inhibitors, but the specific compound has not been the subject of these analyses. nih.gov

Research Applications and Potential of the 3 Dipropylamino Propanoic Acid Scaffold

Utility as a Core Synthetic Building Block and Intermediate in Organic Chemistry

The bifunctional nature of 3-(Dipropylamino)propanoic acid, possessing both a nucleophilic tertiary amine and a carboxylic acid group, makes it a valuable building block in organic synthesis. These functional groups can be reacted selectively to introduce the N,N-dipropylaminopropyl moiety into larger, more complex molecules.

One documented application highlights its role as an intermediate in the synthesis of pharmacologically relevant structures. For instance, derivatives of 3-propionylsalicylic acid, which serve as precursors to 3-methyl-flavone-8-carboxylic acid derivatives, can be prepared using a process that accommodates a di-n-propylamino group on the propionyl side chain. googleapis.com In this context, the this compound structure serves as a key component for constructing the final therapeutic scaffold. googleapis.com

More broadly, the synthesis of N-alkyl-β-amino acids is a significant area of research, as these compounds are crucial intermediates. cambridge.org Methodologies for the N-alkylation of β-alanine, the parent molecule of this compound, are developed to create functional monomers for biopolymer synthesis. nih.gov The synthesis of N-alkyl-β-amino acid methyl esters from dendrimeric molecules further underscores the importance of this class of compounds as versatile starting materials in synthetic chemistry. cambridge.org

Development of Novel Chemical Scaffolds and Derivatives for Advanced Research

The core structure of this compound serves as a foundational scaffold from which diverse libraries of chemical derivatives can be generated for advanced research. While extensive libraries derived specifically from the dipropylamino variant are not widely published, the principle is well-established using analogous propanoic acid scaffolds.

A compelling example is the development of derivatives from 3-((4-Hydroxyphenyl)amino)propanoic acid. Researchers have synthesized extensive libraries of these compounds to screen for antimicrobial and anticancer properties. nih.govmdpi.commdpi.com By reacting the core scaffold with various aromatic and heterocyclic aldehydes, a wide range of hydrazone derivatives were created. nih.govmdpi.com This approach demonstrates how the propanoic acid backbone can be systematically modified to explore structure-activity relationships and identify novel therapeutic candidates. mdpi.comresearchgate.net The findings revealed that specific substituents could confer potent activity against multidrug-resistant pathogens, underscoring the value of the propanoic acid scaffold as a platform for discovering new bioactive agents. researchgate.netnih.gov

Similarly, other propanoic acid derivatives, such as 3-Aryl-3-(furan-2-yl)propanoic acids, have been synthesized and shown to possess significant antimicrobial activity. mdpi.com The synthetic versatility of these scaffolds allows for the rational design of molecules with tailored biological activities. mdpi.com The potential to apply these same principles to the this compound scaffold—using its unique lipophilic and basic properties—remains a promising area for future research in medicinal chemistry. mdpi.commdpi.com

Example Scaffold DerivativeSynthetic ModificationResulting Biological ActivityReference
3-((4-Hydroxyphenyl)amino)propanehydrazideReaction with heterocyclic aldehydesPotent antimicrobial activity against MRSA, E. faecalis, and Candida auris mdpi.comnih.gov
3,3′-((4-Hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)Dimerization and functionalization with furfuryl groupsPotent anticancer and antioxidant activities mdpi.comresearchgate.net
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesHydroarylation of the C-C double bondAntimicrobial activity against Candida albicans, E. coli, and S. aureus mdpi.com

Applications in Biochemical and Proteomic Research Studies

The structural similarity of this compound to endogenous neuromodulators, particularly its β-amino acid core, suggests its potential as a tool for neurochemical research. While this specific compound has not been extensively studied, the parent molecule, propionic acid (PPA), is known to cross the blood-brain barrier and exert significant effects on the central nervous system. mdpi.comresearchgate.net

Research has shown that excess PPA can alter neurotransmitter levels and affect synaptic transmission. mdpi.comnih.gov Notably, propionate (B1217596) has been identified as an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the primary inhibitory neurotransmitter, GABA. researchgate.net Inhibition of GABA-T leads to an accumulation of GABA in the brain, which can produce physiological effects such as lethargy. researchgate.net

The this compound scaffold represents a valuable chemical tool for probing these pathways. The addition of the N,N-dipropyl group significantly increases the molecule's lipophilicity compared to PPA, which could alter its ability to penetrate the blood-brain barrier and interact with enzyme active sites like that of GABA-T. By modifying the core propanoic acid structure, researchers could develop probes to study neurotransmitter metabolism and the function of related proteins in both healthy and diseased states. nih.govmdpi.com

The unique chemical features of the this compound scaffold make it a candidate for designing molecular probes to study protein interactions. The development of small molecules that can modulate or report on protein-protein interactions (PPIs) is a major goal in chemical biology.

Although direct studies with this compound are limited, its structure is relevant to the design of peptide and aza-peptide mimetics used to investigate enzyme active sites. For example, in the development of inhibitors for the 20S proteasome, a key target in cancer therapy, researchers have synthesized aza-peptide Michael acceptors with various N-capping groups and prime-site interacting moieties. acs.org These studies demonstrate that modifying the N-terminus and other positions of a peptide-like scaffold is a critical strategy for achieving potent and selective inhibition of a protein target. The N,N-dipropyl group on the this compound scaffold could function as a bulky, hydrophobic N-capping group in a similar manner, designed to probe specific pockets within a protein's active site. This makes the scaffold a potentially useful, though currently underexplored, tool for designing inhibitors or probes for proteases and other enzymes. acs.org

Contribution to the Design and Synthesis of Novel Functional Materials

The this compound scaffold is well-suited for incorporation into novel functional materials, such as polymers and nanoparticles, due to its bifunctional nature and the specific properties imparted by its N,N-dialkyl groups.

A key application in this area is the creation of functional poly(amino acid)-based materials. A study demonstrated a facile, one-step synthesis of N-alkylated β-alanine monomers to generate novel pseudo-polyamino acids. nih.gov The N-alkyl pendants, analogous to the dipropyl groups on the target scaffold, enhance the solubility of the resulting polymer in common organic solvents and facilitate the creation of hydrophobic nanocavities within nanoparticles formed from the polymer. nih.gov These nanocavities are effective for encapsulating hydrophobic cargo, such as dyes and therapeutic drugs, creating potential for theranostic nano-agents for targeted drug delivery. nih.gov

Furthermore, the general propanoic acid structure is found in other advanced materials. For example, 3-(trihydroxygermyl) propanoic acid has been synthesized for use in functional materials, including those with applications as energy-intensive alternatives to graphite (B72142) in lithium-ion batteries and as antioxidants. researchgate.net This demonstrates the versatility of the three-carbon acid backbone in materials science. The combination of this versatile backbone with the hydrophobic dipropylamino group makes the this compound scaffold a promising component for creating new polymers and materials with tailored properties for biomedical and technological applications.

Role in Bioconjugation Techniques and Linker Chemistry

The structure of this compound, featuring a terminal carboxylic acid and a tertiary amine, makes its scaffold highly suitable for applications in bioconjugation and as a chemical linker. Linker molecules are essential for connecting two different molecular entities, such as a targeting ligand and a therapeutic agent, or a protein and a fluorescent dye.

The propanoic acid backbone is a common motif in linker chemistry. For example, 3-(2-Pyridyldithio)propanoic Acid is an alkyl chain-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The length and chemical nature of the linker are critical for the efficacy of the PROTAC.

The this compound scaffold offers two distinct points for conjugation: the carboxylic acid can be readily activated to form amide bonds with amine-containing molecules, and the tertiary amine itself can be a point of attachment or can influence the solubility and pharmacokinetic properties of the resulting conjugate. While direct use of this compound as a linker is not widely documented, the established use of related propanoic acid derivatives in sophisticated bioconjugation strategies like PROTACs highlights the clear potential of its scaffold in this field. mdpi.commedchemexpress.com

Exploration in Targeted Delivery System Research for Analogues

The development of effective drug delivery systems that can target specific cells or tissues is a major goal in modern medicine. Analogues of this compound, particularly those belonging to the class of β-amino acids, are increasingly being investigated as key components in these advanced systems. mdpi.com Their incorporation into therapeutic constructs can enhance stability, improve transport across biological membranes, and enable site-specific drug release.

The conjugation of small bioactive molecules to amino acids and peptides is a promising strategy for developing new therapeutic leads with greater potency and selectivity. nih.govmdpi.com β-Amino acid derivatives are particularly valuable in this context because they can be incorporated into peptides to create peptidomimetics. These modified peptides often exhibit enhanced stability against degradation by proteolytic enzymes in the body, a significant advantage over their natural α-peptide counterparts. mdpi.com This increased stability prolongs the circulation time and bioavailability of the conjugated drug.

Furthermore, the structural features of β-amino acid analogues can facilitate their transport into cells. Certain amino acid transporters, which are often overexpressed in tumor cells, can recognize and transport molecules like β-alanine, a close structural relative of this compound. nih.gov This recognition can be exploited to design drug conjugates that are preferentially taken up by cancer cells, thereby concentrating the therapeutic agent at the site of action and reducing systemic toxicity. nih.gov

Beyond peptide conjugates, β-amino acid scaffolds are used to construct novel drug delivery vehicles like poly(β-amino ester)s (PβAEs). These polymers are often biodegradable and can be designed to encapsulate or link to drugs, releasing them under specific physiological conditions, such as the acidic microenvironment of a tumor. rsc.org The versatility of the this compound scaffold, with its reactive amino and carboxyl groups, makes it an ideal building block for creating such functional polymers and other nanocarriers for targeted therapy. nih.govresearchgate.net

Investigation of Antioxidant Properties in Derivatives

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net Consequently, there is significant interest in developing novel antioxidant compounds. Derivatives of the 3-(aminopropanoic) acid scaffold, especially those incorporating phenolic moieties, have emerged as promising candidates. mdpi.com

The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from a hydroxyl (-OH) group to neutralize free radicals, a process known as radical scavenging. nih.govnih.gov The efficiency of this process is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.govfrontiersin.org

Recent studies have demonstrated the potent antioxidant properties of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. In one study, a series of these compounds were screened for their ability to scavenge the free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). researchgate.netmdpi.com Several derivatives exhibited significant antioxidant activity, with the most promising candidate, a hydrazone derivative bearing a 1-naphthyl substituent, showing potent radical scavenging capabilities. mdpi.com Another study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that certain compounds, such as those incorporating naphthalen-1-yl and isoindoline-1,3-dione moieties, had antioxidant activities approximately 1.4 times higher than the well-known antioxidant ascorbic acid (Vitamin C). nih.gov

The primary mechanisms by which these phenolic derivatives exert their antioxidant effects include:

Free Radical Scavenging: Direct donation of an electron or hydrogen atom to neutralize reactive oxygen species. numberanalytics.com

Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals. numberanalytics.com

Enzyme Inhibition: Modulating the activity of enzymes that produce ROS, such as xanthine (B1682287) oxidase. nih.gov

The table below summarizes the antioxidant activity of selected 3-(aminopropanoic) acid derivatives from recent research, highlighting their potential as effective radical scavengers.

Compound DerivativeScaffoldMoietyAntioxidant Activity (DPPH Assay)Reference
Compound 20 3-((4-hydroxyphenyl)amino)propanoic acidHydrazone with 4-nitrobenzaldehydePotent antioxidant properties mdpi.com
Compound 12 3-((4-hydroxyphenyl)amino)propanoic acidHydrazone with 1-naphthaldehydeExhibited notable activity mdpi.com
Compound 36 3-((4-methoxyphenyl)amino)propanehydrazideHydrazone with 1-naphthaldehyde1.35 times higher than ascorbic acid nih.gov
Compound 39 3-((4-methoxyphenyl)amino)propanehydrazideN-(1,3-dioxoisoindolin-2-yl)propanamide1.37 times higher than ascorbic acid nih.gov
Compound 29 3-((4-methoxyphenyl)amino)propanehydrazideHydrazone with 2-thiophenecarboxaldehyde1.26 times higher than ascorbic acid nih.gov

These findings underscore the potential of the 3-(aminopropanoic) acid scaffold in the development of new antioxidant agents for therapeutic applications. researchgate.net

Chelation Chemistry and Metal Ion Binding Studies

The ability of a molecule to bind metal ions, known as chelation, is critical in various biological and chemical applications, from developing therapeutic agents to creating industrial catalysts. The this compound structure is an excellent candidate for a chelating ligand because it contains two key functional groups: a Lewis base amino group (a nitrogen atom with a lone pair of electrons) and a carboxylate group.

These two groups can simultaneously bind to a metal ion, forming a stable, ring-like structure known as a chelate. balchem.com This bidentate (two-toothed) N,O-coordination is a common binding mode for amino acids and their derivatives. mdpi.com The formation of a five- or six-membered ring through chelation is entropically favored and results in a complex that is significantly more stable than complexes formed by monodentate ligands. The stability of these metal complexes is quantified by their stability constants (log β), with higher values indicating stronger binding. scispace.comresearchgate.net

The chelation properties of the this compound scaffold are analogous to those of other β-amino acids like β-alanine, which are known to form stable complexes with a variety of metal ions, including copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cobalt (Co²⁺). Research on related systems provides insight into the potential of this scaffold. For instance, studies on small peptides containing cysteine residues have shown high selectivity and stability for binding toxic heavy metal ions like cadmium (Cd²⁺) and lead (Pb²⁺). nih.gov

By modifying the basic this compound structure, it is possible to create tailored metal-chelating agents. nih.gov For example, introducing additional coordinating groups onto the scaffold can increase the denticity (the number of donor groups), leading to even more stable complexes. These tailored chelators have applications in:

Biochemical Sensing: Designing synthetic receptors that can selectively bind to metal ions or metal-tagged proteins. nih.gov

Therapeutics: Developing agents to treat diseases caused by metal overload by sequestering excess metal ions.

Catalysis: Creating novel metalloenzymes or industrial catalysts where the metal ion's reactivity is tuned by the ligand environment. rsc.org

Bio-remediation: Chelation can be used to sequester and remove toxic heavy metals from the environment. nih.gov

The inherent ability of the this compound scaffold to chelate metal ions makes it a valuable platform for research in inorganic chemistry, medicine, and materials science. nih.govrsc.org

Applications of Fluorescent Derivatives in Advanced Imaging and Biosensor Research

Fluorescent molecules are indispensable tools in modern biological research, allowing scientists to visualize and quantify molecular processes in living cells with high spatial and temporal resolution. nih.gov The this compound scaffold can be readily converted into fluorescent probes by attaching a fluorophore, a molecule that emits light upon excitation. This chemical modification opens up a wide array of applications in advanced imaging and biosensor development.

Fluorescent derivatives of amino acids are created by covalently linking them to fluorescent dyes or by synthesizing amino acids that are intrinsically fluorescent. nih.gov These labeled amino acids can be used to:

Track Molecules: By incorporating a fluorescently-tagged this compound derivative into a larger molecule, such as a peptide or drug, researchers can track its location and movement within cells using fluorescence microscopy. nih.gov

Study Protein Interactions: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to study the interactions between two molecules. If two proteins are each labeled with a suitable fluorescent amino acid derivative, FRET will only occur when they are in very close proximity, providing evidence of a direct interaction.

Develop Biosensors: The scaffold can be integrated into a larger biosensor construct. For example, a fluorescent derivative could be designed so that its fluorescence properties (intensity, wavelength, or lifetime) change upon binding to a specific analyte, such as a metal ion or a small molecule metabolite. nih.gov This allows for the real-time detection and quantification of the target analyte inside living cells. nih.govescholarship.org

Recently, significant progress has been made in creating genetically encodable biosensors that incorporate unnatural amino acids with unique properties. nih.gov A fluorescent derivative of this compound could serve as such an unnatural amino acid. Once incorporated into a protein, its fluorescence could report on changes in the local environment, such as protein conformational changes or binding events. nih.gov The table below highlights some approaches and applications of fluorescent amino acids relevant to the potential of the this compound scaffold.

Fluorescent Probe TypePrinciplePotential Application for ScaffoldReference
Dye-Labeled Amino Acid Covalent attachment of a fluorophore (e.g., NBD) to the amino acid.Tracking cellular uptake and distribution of drugs or peptides containing the scaffold. nih.gov
Genetically Encoded Biosensor Incorporation of a fluorescent amino acid into a protein to report on cellular events.Creating sensors for pH, ion concentration, or enzyme activity. nih.govescholarship.org
FRET Pair Component Use as one half of a donor-acceptor pair to measure molecular proximity.Studying protein-protein interactions or conformational changes in real-time.
Environment-Sensitive Probe A derivative whose fluorescence changes based on the polarity of its environment.Detecting protein folding or the binding of a ligand to a receptor. nih.gov

The chemical tractability of the this compound scaffold makes it a highly promising platform for the design and synthesis of novel fluorescent probes for a multitude of applications in chemical biology and cell imaging.

Advanced Analytical Techniques for Characterization and Impurity Assessment in Research

Spectroscopic Methods for Structural Elucidation of Propanoic Acid Compounds

Spectroscopic techniques are fundamental in determining the molecular structure of compounds like 3-(Dipropylamino)propanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. It provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of a compound.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons of the propyl groups and the propanoic acid backbone will each produce unique resonances. For instance, the methyl (CH₃) protons of the propyl groups would typically appear as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen and within the propyl chains would exhibit more complex splitting patterns due to spin-spin coupling. The methylene protons alpha and beta to the carboxylic acid group would also have characteristic chemical shifts and multiplicities.

The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. Each unique carbon atom in this compound will generate a separate signal. The carbonyl carbon of the carboxylic acid is readily identifiable by its characteristic downfield chemical shift. The various methylene carbons in the propyl groups and the propanoic acid chain will resonate at specific chemical shifts influenced by their proximity to electronegative atoms like nitrogen and oxygen.

Table 1: Illustrative NMR Data for this compound

Nucleus Exemplary Chemical Shift (ppm) Multiplicity Assignment
¹H0.90triplet-CH₂CH₂CH₃
¹H1.55sextet-CH₂CH₂ CH₃
¹H2.50triplet-CH₂ COOH
¹H2.95triplet-N(CH₂ CH₂CH₃)₂
¹H3.20triplet-NCH₂ CH₂COOH
¹³C11.5-CH₂CH₂CH₃
¹³C20.0-CH₂CH₂ CH₃
¹³C32.0-CH₂ COOH
¹³C48.0-NCH₂ CH₂COOH
¹³C55.0-N(CH₂ CH₂CH₃)₂
¹³C175.0-C OOH

Note: The data presented in this table is illustrative and may vary based on experimental conditions such as the solvent used and the magnetic field strength of the NMR instrument.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of both the carboxylic acid and the tertiary amine functionalities.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. The presence of a strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-N stretching vibration of the tertiary amine group is generally found in the fingerprint region of the spectrum. Additionally, C-H stretching and bending vibrations from the alkyl chains will be present.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. For saturated compounds like this compound, which lack extensive systems of conjugated double bonds (chromophores), the utility of UV-Visible spectroscopy for detailed structural elucidation is limited. The carboxylic acid functional group may exhibit a weak n → π* electronic transition, resulting in a low-intensity absorption band in the deep UV region, typically around 200-210 nm. While not a primary tool for structural confirmation in this case, it can be useful for quantitative analysis if the compound possesses sufficient absorbance at a specific wavelength.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular mass.

High-resolution mass spectrometry (HRMS) can provide the precise molecular formula of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural insights. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxyl group, cleavage of the carbon-nitrogen bonds, and fragmentation of the propyl side chains. The analysis of the mass-to-charge ratio of these fragment ions helps to piece together the molecular structure and corroborate the identity of the compound.

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile compounds such as this compound. By employing a suitable stationary phase, such as a C18 column in reversed-phase chromatography, and an optimized mobile phase, a sharp and well-resolved peak for the target compound can be achieved. The time it takes for the compound to travel through the column and reach the detector, known as the retention time, is a characteristic property under specific chromatographic conditions.

The purity of the sample can be accurately determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. The presence of additional peaks signals the presence of impurities. HPLC is capable of quantifying the purity of this compound with high precision and sensitivity. Various detectors can be coupled with an HPLC system, with UV detectors being common. For compounds with poor UV absorbance, alternative detectors such as a Charged Aerosol Detector (CAD) or a mass spectrometer (in an LC-MS setup) can be utilized for effective detection and quantification.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and essential technique in synthetic chemistry for monitoring the progress of reactions and assessing the purity of isolated compounds. crsubscription.comamrita.edu This method involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel or alumina (B75360) plate, and developing it with a mobile phase (a solvent or solvent mixture). The separation is based on the differential partitioning of the components between the stationary and mobile phases, which is influenced by factors like polarity and solubility. crsubscription.comamrita.edu

For the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., dipropylamine (B117675) and an acrylic acid derivative) and the formation of the final product. The components are separated based on their polarity; the amino acid product, being more polar than the starting amine, will typically have a different retention factor (Rf) value. amrita.edu The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. amrita.edu

After development, the spots are visualized. Since amino acids are often colorless, a staining reagent is required. amrita.edu Ninhydrin (B49086) is a common choice, producing a characteristic purple or yellow color with primary and secondary amino acids. orientjchem.org However, for a tertiary amine like this compound, ninhydrin is ineffective. Alternative visualization methods such as potassium permanganate (B83412) stain or iodine vapor would be necessary. youtube.com By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure product standard, a chemist can qualitatively determine the reaction's progression and completion. youtube.com

Table 1: Illustrative TLC Monitoring of this compound Synthesis This table presents hypothetical data for monitoring a reaction's progress using TLC.

CompoundHypothetical Rf ValueRole in ReactionVisualization Method
Dipropylamine (Starting Material)0.65ReactantPotassium Permanganate Stain
Ethyl Acrylate (Starting Material)0.80ReactantPotassium Permanganate Stain
This compound (Product)0.30ProductPotassium Permanganate Stain
Reaction Mixture (Mid-reaction)Spots at 0.30, 0.65, 0.80SamplePotassium Permanganate Stain
Reaction Mixture (Completion)Spot at 0.30SamplePotassium Permanganate Stain

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov However, amino acids, including this compound, are polar and non-volatile due to their zwitterionic nature, making them unsuitable for direct GC analysis. thermofisher.comsigmaaldrich.comsigmaaldrich.com Therefore, a crucial step of derivatization is required to convert the polar functional groups (carboxyl and amino groups) into less polar, more volatile, and thermally stable derivatives. nih.govsigmaaldrich.com

Common derivatization strategies for amino acids include:

Silylation: This method replaces active hydrogens on the carboxyl and amino groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation/Esterification: This two-step process first converts the carboxylic acid to an ester (e.g., methyl or propyl ester) and then acylates the amino group. A single-step procedure using alkyl chloroformates (e.g., propyl chloroformate) in an aqueous medium can also be employed to simultaneously derivatize both functional groups. nih.govnih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the compound's boiling point and interactions with the stationary phase. thermofisher.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. thermofisher.comnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids This table outlines common reagents used to increase the volatility of amino acids for GC analysis.

Reagent AbbreviationFull NameDerivative FormedKey Advantage
MSTFAN-methyl-N-(trimethylsilyl)trifluoroacetamideTrimethylsilyl (TMS)Forms volatile by-products. thermofisher.com
MTBSTFAN-tert-butyldimethylsilyl-N-methyltrifluoroacetamidetert-butyldimethylsilyl (TBDMS)Derivatives are more stable and moisture-resistant. sigmaaldrich.com
Propyl ChloroformatePropyl ChloroformateN-propoxycarbonyl propyl esterAllows for a one-step derivatization in an aqueous sample. nih.gov

Supercritical Fluid Chromatography (SFC) in Advanced Separations

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines the advantages of both gas and liquid chromatography. tandfonline.comwikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. tandfonline.com Supercritical CO₂ is non-toxic, and its properties (low viscosity and high diffusivity) allow for high separation efficiency and fast analysis times. tandfonline.com

SFC is particularly well-suited for the analysis and purification of polar compounds like amino acids, which can be challenging for traditional GC or normal-phase LC. tandfonline.comtandfonline.com By adding modifiers such as methanol (B129727) to the CO₂ mobile phase, the polarity of the mobile phase can be adjusted to effectively elute highly polar analytes like this compound. researchgate.net SFC offers a wide choice of stationary phases, similar to HPLC, providing a broad range of selectivity for method development. tandfonline.com The technique is recognized for its successful application in both achiral and chiral separations of amino acids. tandfonline.comresearchgate.net

Table 3: Typical SFC Parameters for Amino Acid Analysis This table summarizes typical conditions for separating amino acids using SFC, adaptable for this compound.

ParameterTypical Setting/ValuePurpose
Mobile PhaseSupercritical CO₂ with a polar modifier (e.g., Methanol)Elutes polar compounds from the column. researchgate.net
Stationary PhaseVariety of columns, including polysaccharide-based CSPs for chiral separations.Provides selectivity for separation. tandfonline.com
TemperatureAbove 31.1 °C (Critical temperature for CO₂)Maintains the mobile phase in a supercritical state. wikipedia.org
Backpressure100-400 barMaintains the mobile phase density and supercritical state. researchgate.net
DetectorUV, MSDetects and quantifies the separated compounds.

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. creative-proteomics.comnih.gov It is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. creative-proteomics.comoup.com

For the analysis of this compound, CE offers a powerful alternative to LC. The compound, being an amino acid, can exist in cationic, zwitterionic, or anionic forms depending on the pH of the background electrolyte (BGE) used in the analysis. This allows for fine-tuning of the separation. oup.com

Different detection methods can be employed in CE:

CE-UV: Direct UV detection is possible if the analyte possesses a chromophore. For compounds like this compound that lack a strong chromophore, indirect UV detection can be used, where a UV-absorbing substance is added to the BGE. horiba.com Alternatively, derivatization with a UV-active tag can be performed.

CE-MS: Coupling CE with mass spectrometry provides high sensitivity and specificity, enabling both quantification and structural identification. creative-proteomics.comnih.gov This is a powerful combination for analyzing complex mixtures and identifying unknown impurities. creative-proteomics.com

Table 4: Capillary Electrophoresis Modes for Amino Acid Analysis This table compares different CE modes applicable to the analysis of this compound.

CE ModePrincipleApplicability to this compound
Capillary Zone Electrophoresis (CZE)Separates ions based on charge-to-mass ratio in a free solution. oup.comPrimary mode for separating the charged forms of the amino acid.
Micellar Electrokinetic Chromatography (MEKC)Uses micelles as a pseudo-stationary phase to separate both charged and neutral molecules. nih.govUseful for separating the amino acid from neutral impurities.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Combines the high-resolution separation of CE with the sensitive and specific detection of MS. creative-proteomics.comIdeal for impurity identification and quantification at low levels. creative-proteomics.com

Hyphenated Analytical Techniques (e.g., LC-MS, GC-IMS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of chemical compounds. ijpsjournal.comnih.gov For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) provide a wealth of information.

LC-MS is arguably the most powerful tool for the analysis of non-volatile research compounds. nih.govsaspublishers.com It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. An HPLC system separates the this compound from its impurities, and the eluent is then directed into the mass spectrometer. nih.gov The MS provides the molecular weight of the parent compound and its fragmentation pattern (via tandem MS or MS/MS), which is crucial for structural elucidation and definitive identification of impurities. nih.govnih.gov

GC-IMS combines gas chromatography with ion mobility spectrometry. After separation by GC (following derivatization), the ions are passed through an IMS drift tube. Here, they are separated again based on their size, shape, and charge, providing an additional dimension of separation. mdpi.com This technique can be particularly useful for separating isomeric impurities that may not be resolved by GC alone and for providing further confidence in compound identification. mdpi.com

Table 5: Information from Hyphenated Techniques for this compound This table summarizes the key data obtained from powerful hyphenated analytical techniques.

TechniqueSeparation Principle(s)Information Obtained
LC-MS/MSLiquid chromatography (polarity/hydrophobicity) and mass-to-charge ratio. nih.govRetention time, molecular weight, structural fragments, impurity identification and quantification. nih.gov
GC-MSGas chromatography (volatility/boiling point) and mass-to-charge ratio. ijpsjournal.comRetention time, molecular weight, and fragmentation pattern of derivatized analyte. thermofisher.com
CE-MSCapillary electrophoresis (charge-to-mass ratio) and mass-to-charge ratio. creative-proteomics.comHigh-resolution separation, molecular weight, and structural information with minimal sample. nih.gov
GC-IMSGas chromatography and ion mobility (size, shape, charge). mdpi.comProvides an additional dimension of separation, helping to resolve complex mixtures and isomers. mdpi.com

Methodologies for Impurity Identification and Quantification in Research Samples

The identification and quantification of impurities are critical for ensuring the quality and reliability of a research compound. nih.gov Impurities can arise from various sources, including the manufacturing process (starting materials, intermediates, by-products) or degradation during storage. nih.govnih.gov A systematic approach is required for their characterization.

For a research sample of this compound, the process typically begins with a high-resolution separation technique like HPLC, often coupled with a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect all non-volatile components. nih.gov

Detection and Identification: HPLC-MS is the primary tool. nih.gov A high-resolution mass spectrometer (HRMS) can provide the exact mass of an impurity, allowing for the determination of its elemental formula. Tandem MS (MS/MS) experiments are then performed to fragment the impurity ion, providing structural clues that help in its identification. nih.gov Potential impurities would include unreacted starting materials, products of side reactions (e.g., dimerization), or degradation products.

Quantification: Once an impurity is identified, it must be quantified. If a reference standard for the impurity is available, a calibration curve can be generated for accurate quantification. If a standard is not available, its concentration can often be estimated using the response factor of the main compound, assuming they have similar properties. According to ICH guidelines, impurities present at levels below 0.1% in new drug substances may not require full identification unless they are potentially highly potent or toxic. nih.gov

Table 6: Strategy for Impurity Profiling of this compound This table outlines a general workflow for identifying and quantifying potential impurities in a research sample.

Potential ImpurityOriginPrimary Detection/Identification MethodQuantification Approach
DipropylamineUnreacted starting materialLC-MS, GC-MSExternal standard calibration.
Acrylic Acid/EsterUnreacted starting materialLC-MS, GC-MSExternal standard calibration.
Dimer of ProductSide reactionLC-HRMS for formula, MS/MS for structureRelative quantification using main peak area (if standard is unavailable).
Oxidation ProductDegradationLC-HRMS, MS/MSRelative quantification or isolation and characterization for standard generation.

Future Directions and Emerging Research Avenues

Design of Novel Analogues with Enhanced Specificity and Functionality

A significant area of future research lies in the design and synthesis of novel analogues of 3-(Dipropylamino)propanoic acid. The goal is to create molecules with enhanced specificity for biological targets and improved functionality for various applications. This involves systematically modifying the core structure of the molecule. For instance, researchers are exploring the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have shown potential as antimicrobial agents against multidrug-resistant pathogens. nih.gov The synthesis of these new compounds allows for the investigation of structure-activity relationships, which is crucial for designing more potent and selective molecules. nih.govnih.gov

The synthesis of functionalized amino acid derivatives is a key strategy in designing new pharmacophores, which are the essential parts of a molecule responsible for its biological activity. nih.gov By creating libraries of these derivatives, researchers can screen for compounds with desired properties, such as enhanced antimicrobial or anticancer activity. nih.govnih.gov For example, a series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamides and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamides have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. nih.gov

Integration of Computational Chemistry and High-Throughput Screening in Compound Discovery

The integration of computational chemistry and high-throughput screening (HTS) is set to revolutionize the discovery of new compounds related to this compound. Computational methods, such as quantum mechanics and molecular modeling, allow for the prediction of molecular properties and interactions at an atomic level. steeronresearch.com This can significantly accelerate the drug discovery process by identifying promising candidates before they are synthesized and tested in the lab. steeronresearch.comnih.govresearchgate.net

HTS enables the rapid testing of large libraries of compounds for a specific biological activity. nih.govacs.org For instance, a high-throughput screening method for amino acid dehydrogenases has been developed, which could be adapted to screen for derivatives of this compound. nih.gov The combination of computational design and HTS allows for a more targeted and efficient approach to compound discovery, reducing the time and cost associated with traditional methods. steeronresearch.comnih.gov

Computational TechniqueApplication in Drug Discovery
Quantum Mechanics (QM) Understanding molecular structures and interactions at the atomic level. steeronresearch.com
Molecular Modeling (MM) Visualizing the shape, charge distribution, and binding of molecules. steeronresearch.com
Molecular Dynamics (MD) Simulations Studying the movement of atoms and molecules over time to understand behavior in biological systems. steeronresearch.com
Virtual Screening Filtering large compound libraries to identify potential hits. nih.gov
3D-QSAR Developing quantitative structure-activity relationships to predict the activity of new compounds. nih.gov
ADMET Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. steeronresearch.comresearchgate.net

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. For this compound and its analogues, this involves exploring green chemistry approaches that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. nih.govrsc.org

One promising area is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and efficiency under mild conditions. symeres.commdpi.comresearchgate.net This approach can be used for the synthesis of chiral amino acids and their derivatives, which are important building blocks for many pharmaceuticals. symeres.commdpi.com Another green approach is the direct N-alkylation of unprotected amino acids with alcohols, which produces water as the only byproduct. nih.gov The use of nanosized zeolite beta as a catalyst for the N-alkylation of amines with alcohols is another example of an eco-friendly method. rsc.org

Elucidation of Broader Biological System Interactions and Pathways at a Fundamental Level

A deeper understanding of how this compound and its analogues interact with biological systems is crucial for their development as therapeutic agents or research tools. This involves studying their metabolic pathways and identifying their molecular targets. nih.govnih.govfrontiersin.org

Propanoic acid itself is known to be metabolized in the body and can arise from the breakdown of certain fatty acids and amino acids. nih.gov Research into the metabolic pathways of propanoic acid derivatives can provide insights into their potential effects on cellular processes. nih.govnih.govfrontiersin.org Furthermore, identifying the specific proteins and other biomolecules that these compounds interact with can help to elucidate their mechanisms of action and potential off-target effects. nih.govnih.gov

Development of Advanced Spectroscopic and Imaging Probes Based on the Propanoic Acid Scaffold

The propanoic acid scaffold can be used as a basis for developing advanced spectroscopic and imaging probes. These probes can be used to visualize and study biological processes in real-time. For example, fluorescent amino acids can be incorporated into peptides to create probes for targeted fluorescence microscopy. nih.govnih.gov

Researchers are developing small, fluorogenic amino acids that can be used to construct peptide-based probes for background-free imaging. nih.govnih.gov These probes can be designed to target specific proteins or cellular structures, providing high-resolution images with excellent signal-to-background ratios. nih.govnih.gov Additionally, spectroscopic techniques, such as infrared spectroscopy, can be used to study the structure and interactions of propanoic acid and its derivatives. nih.govdocbrown.inforesearchgate.net

Probe TypeApplication
Fluorescent Amino Acid Probes Targeted fluorescence microscopy of cellular structures and proteins. nih.govnih.gov
Activity-Based Fluorescent Probes Imaging the activity of specific enzymes, such as leucine (B10760876) aminopeptidase. mdpi.com
Upconverting Nanophosphor Probes Use as biological labels due to their unique optical properties. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(dipropylamino)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of tertiary amino acids like this compound typically involves alkylation of primary amines with halogenated carboxylic acid derivatives or reductive amination of ketones. For example, a propanoic acid backbone can be functionalized via nucleophilic substitution using dipropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yield optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives (e.g., KI for SN2 reactions).

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : In 1H^1H-NMR, the propanoic acid backbone shows signals at δ 2.3–2.6 ppm (CH₂ adjacent to COOH) and δ 1.2–1.6 ppm for propyl CH₂/CH₃ groups. The NH proton (if present) may appear as a broad peak at δ 1.5–2.0 ppm .
  • IR : Key stretches include C=O (~1700 cm⁻¹) and NH/OH (~2500–3300 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₉H₁₉NO₂; exact mass: 173.14 g/mol) and fragmentation patterns indicative of propylamine loss .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use chemical fume hoods and personal protective equipment (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Refer to analogous compounds’ SDS (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid) for hazard guidance, which notes risks of skin/eye irritation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature, away from moisture and oxidizers. Stability tests via TGA/DSC can confirm decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling predict the biochemical interactions of this compound with enzymes or receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., GABA receptors, given structural similarity to other amino acid derivatives). Optimize protonation states using tools like PROPKA .
  • MD Simulations : Assess conformational stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories. Analyze hydrogen bonding and hydrophobic interactions using GROMACS .

Q. What strategies resolve contradictions in reported bioactivity data for tertiary amino acids like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) while controlling for variables like pH, solvent (DMSO vs. aqueous buffer), and purity (HPLC ≥95% recommended) .
  • Reproducibility Protocols : Validate conflicting results via orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity screens) .

Q. How does the dipropylamino substituent influence the compound’s physicochemical properties compared to dimethyl or phenyl analogs?

  • Methodological Answer :

  • LogP Calculations : The dipropyl group increases hydrophobicity (higher LogP vs. dimethyl analogs), affecting membrane permeability. Use ChemAxon or ACD/Labs for predictive modeling .
  • pKa Estimation : The tertiary amine’s basicity (predicted pKa ~9–10) impacts solubility and ionization state in physiological conditions. Titration experiments or computational tools like MarvinSketch can refine values .

Key Methodological Recommendations

  • Synthesis : Prioritize reductive amination for stereochemical control .
  • Safety : Follow OSHA guidelines for handling irritants (e.g., emergency eyewash stations) .
  • Data Validation : Cross-reference spectral data with NIST or PubChem databases to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.